molecular formula C15H12N2O2 B604167 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one CAS No. 946202-50-2

6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B604167
CAS No.: 946202-50-2
M. Wt: 252.27g/mol
InChI Key: VGHHXFWREDVWLS-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated benzoxazine ring.

Scientific Research Applications

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
  • N-allyl-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide
  • 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Uniqueness

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Biological Activity

6,8-Dimethyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one (CAS Number: 946202-50-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzoxazine ring fused with a pyridine moiety, which contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H12N2O2C_{15}H_{12}N_{2}O_{2}, with a molecular weight of 252.27 g/mol. The compound's structure is critical for its biological activity, influencing how it interacts with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₂
Molecular Weight252.27 g/mol
CAS Number946202-50-2

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes or modulating receptor functions as an agonist or antagonist. Such interactions can lead to alterations in cellular pathways relevant to disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazine derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation
In a comparative study involving various benzoxazine derivatives, this compound was evaluated against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound demonstrated notable inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli20
Bacillus subtilis18

Anticancer Properties

Beyond its antimicrobial effects, there is emerging evidence supporting the anticancer properties of benzoxazine derivatives. Studies have indicated that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings
A study focusing on the anticancer activity of benzoxazine derivatives reported that certain compounds exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the compound's ability to interfere with DNA synthesis and repair mechanisms.

Properties

IUPAC Name

6,8-dimethyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-7-10(2)13-12(8-9)15(18)19-14(17-13)11-3-5-16-6-4-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHHXFWREDVWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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